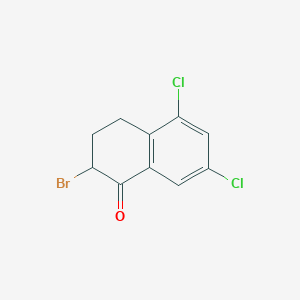![molecular formula C22H44N6O2 B14366124 N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide CAS No. 90267-27-9](/img/structure/B14366124.png)
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide is a chemical compound that features two piperazine rings attached to a decanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide typically involves the reaction of decanediamide with 4-methylpiperazine. The process can be carried out under various conditions, but a common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism by which N1,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide exerts its effects involves its interaction with specific molecular targets. The piperazine rings can interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide is unique due to its specific structure, which allows for versatile applications in various fields. Its dual piperazine rings provide multiple sites for chemical modification, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
90267-27-9 |
|---|---|
Formule moléculaire |
C22H44N6O2 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
N,N'-bis[(4-methylpiperazin-1-yl)methyl]decanediamide |
InChI |
InChI=1S/C22H44N6O2/c1-25-11-15-27(16-12-25)19-23-21(29)9-7-5-3-4-6-8-10-22(30)24-20-28-17-13-26(2)14-18-28/h3-20H2,1-2H3,(H,23,29)(H,24,30) |
Clé InChI |
FWVPXOIVRACAKT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CNC(=O)CCCCCCCCC(=O)NCN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


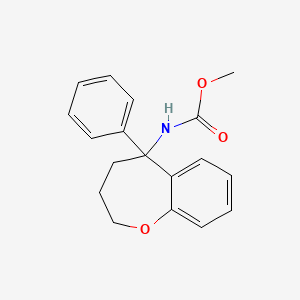
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

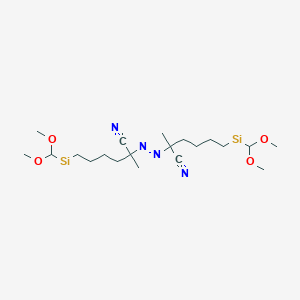
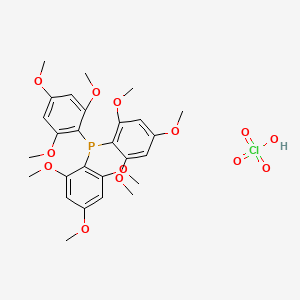
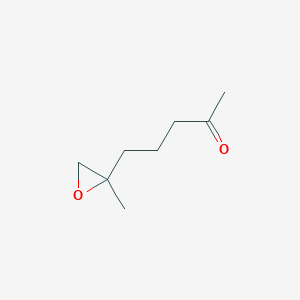
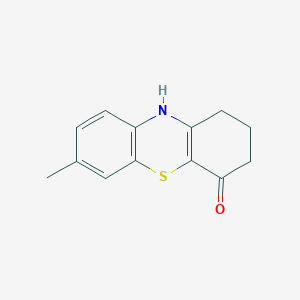
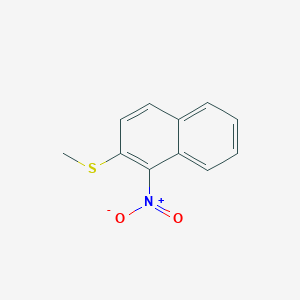
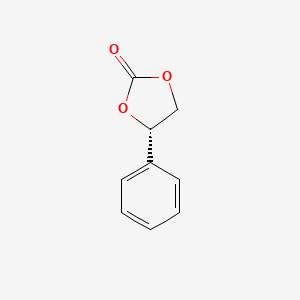
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

